1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone is a complex organic compound with the molecular formula and a molecular weight of approximately . This compound features a unique structure that includes a piperidine ring and a hydroxypropoxy group attached to a phenyl ring, making it of interest in various fields such as chemistry, biology, and medicine .
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is commercially available and can be sourced from chemical suppliers .
1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone is classified as an organic compound and falls under the category of ethanones due to its functional group structure. It is also categorized as an aromatic compound due to the presence of the phenyl ring.
The synthesis of 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone typically involves several steps. A common synthetic route includes:
The reaction conditions are crucial for achieving high yields and purity. The use of continuous flow reactors in industrial settings can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products .
The molecular structure of 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone can be represented by its IUPAC name and its corresponding structural formulas:
The compound's structure includes:
| Property | Data |
|---|---|
| CAS Number | 214627-88-0 |
| Molecular Weight | 277.36 g/mol |
| InChI Key | GGTKFZXPSSVDSD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2)O |
The compound can undergo various chemical reactions due to its functional groups:
These reactions are influenced by the choice of reagents, solvents, and reaction conditions such as temperature and time, which must be optimized for each specific transformation.
The mechanism of action for 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone involves interactions at the molecular level:
This dual interaction mechanism may lead to diverse biological effects, particularly in neurological contexts.
The physical properties of 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions.
1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone has several applications in scientific research:
Additionally, it has applications in developing new materials and chemical processes within industrial settings .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8